Cas no 5957-89-1 (Pyridine, 2-(2-methoxyphenyl)-)

Pyridine, 2-(2-methoxyphenyl)- 化学的及び物理的性質
名前と識別子
-
- Pyridine, 2-(2-methoxyphenyl)-
- 2-(2-methoxyphenyl)pyridine
- 2-(2'-methoxyphenyl)pyridine
- AKOS004117448
- 5957-89-1
- CHEMBL2220767
- DXYPUBAVJUPMKO-UHFFFAOYSA-N
- EN300-365253
- BB 0222826
- SB54616
- DTXSID20282801
- SCHEMBL2039527
- BS-33938
-
- MDL: MFCD06801886
- インチ: InChI=1S/C12H11NO/c1-14-12-8-3-2-6-10(12)11-7-4-5-9-13-11/h2-9H,1H3
- InChIKey: DXYPUBAVJUPMKO-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=CC=C1C2=CC=CC=N2
計算された属性
- せいみつぶんしりょう: 185.08413
- どういたいしつりょう: 185.084
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 22.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
じっけんとくせい
- PSA: 22.12
Pyridine, 2-(2-methoxyphenyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-365253-0.25g |
2-(2-methoxyphenyl)pyridine |
5957-89-1 | 95% | 0.25g |
$173.0 | 2023-05-26 | |
Alichem | A015001356-250mg |
2-(2-Methoxyphenyl)pyridine |
5957-89-1 | 97% | 250mg |
$475.20 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738863-1g |
2-(2-Methoxyphenyl)pyridine |
5957-89-1 | 98% | 1g |
¥4630.00 | 2024-05-07 | |
A2B Chem LLC | AW30807-10g |
2-(2-Methoxyphenyl)pyridine |
5957-89-1 | 96% | 10g |
$2006.00 | 2024-04-19 | |
1PlusChem | 1P01BTX3-10g |
2-(2-methoxyphenyl)pyridine |
5957-89-1 | 95% | 10g |
$2861.00 | 2024-04-22 | |
1PlusChem | 1P01BTX3-100mg |
2-(2-methoxyphenyl)pyridine |
5957-89-1 | 95% | 100mg |
$207.00 | 2024-04-22 | |
Enamine | EN300-365253-0.5g |
2-(2-methoxyphenyl)pyridine |
5957-89-1 | 95% | 0.5g |
$273.0 | 2023-05-26 | |
Enamine | EN300-365253-2.5g |
2-(2-methoxyphenyl)pyridine |
5957-89-1 | 95% | 2.5g |
$669.0 | 2023-05-26 | |
Enamine | EN300-365253-0.1g |
2-(2-methoxyphenyl)pyridine |
5957-89-1 | 95% | 0.1g |
$122.0 | 2023-05-26 | |
Enamine | EN300-365253-1.0g |
2-(2-methoxyphenyl)pyridine |
5957-89-1 | 95% | 1g |
$350.0 | 2023-05-26 |
Pyridine, 2-(2-methoxyphenyl)- 関連文献
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1. Co-ordination chemistry of 6-(2-hydroxyphenyl)pyridine-2-carboxylic acid: a terdentate ligand with a mixed phenolate/pyridyl/carboxylate donor set??Samantha M. Couchman,John C. Jeffery,Peter Thornton,Michael D. Ward J. Chem. Soc. Dalton Trans. 1998 1163
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Obaid-ur-Rahman Abid,Muhammad Nawaz,Muhammad Farooq Ibad,Rasheed Ahmad Khera,Viktor Iaroshenko,Peter Langer Org. Biomol. Chem. 2011 9 2185
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Gavin J. Harkness,Matthew L. Clarke Catal. Sci. Technol. 2018 8 328
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Anne-Sophie Rebstock,Florence Mongin,Fran?ois Trécourt,Guy Quéguiner Org. Biomol. Chem. 2003 1 3064
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Bhagat Singh Bhakuni,Abhimanyu Yadav,Shailesh Kumar,Sangit Kumar New J. Chem. 2014 38 827
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Anne-Sophie Rebstock,Florence Mongin,Fran?ois Trécourt,Guy Quéguiner Org. Biomol. Chem. 2003 1 3064
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Mengli Li,Xing Li,Honghong Chang,Wenchao Gao,Wenlong Wei Org. Biomol. Chem. 2016 14 2421
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8. Structure and photophysics of deazabipyridyls. Excited internally hydrogen-bonded systems with one proton transfer reaction site?ukasz Kaczmarek,Roman Balicki,Janusz Lipkowski,Pawe? Borowicz,Anna Grabowska J. Chem. Soc. Perkin Trans. 2 1994 1603
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Nikola Basari?,Peter Wan Photochem. Photobiol. Sci. 2006 5 656
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Jordi Serra,Teodor Parella,Xavi Ribas Chem. Sci. 2017 8 946
Pyridine, 2-(2-methoxyphenyl)-に関する追加情報
Pyridine, 2-(2-methoxyphenyl)- (CAS No. 5957-89-1): A Comprehensive Overview
Pyridine, 2-(2-methoxyphenyl)-, identified by its Chemical Abstracts Service (CAS) number 5957-89-1, is a significant organic compound with a broad spectrum of applications in pharmaceuticals, agrochemicals, and material science. This compound, featuring a pyridine core substituted with a 2-methoxyphenyl group, has garnered considerable attention due to its unique structural and chemical properties. The integration of these functional groups imparts distinct reactivity and utility, making it a valuable intermediate in synthetic chemistry.
The pyridine moiety is a nitrogen-containing heterocycle that plays a pivotal role in medicinal chemistry. Its electron-deficient nature allows for facile participation in various organic transformations, including nucleophilic substitutions and metal-catalyzed coupling reactions. The presence of the 2-methoxyphenyl group further enhances the compound's versatility, enabling interactions with biological targets and facilitating the development of novel therapeutic agents.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds for drug discovery. Pyridine derivatives have been extensively studied for their potential as bioactive molecules. Specifically, the combination of the pyridine and methoxyphenyl groups in Pyridine, 2-(2-methoxyphenyl)- has been exploited in the design of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. For instance, recent studies have highlighted its role as a scaffold in developing small-molecule inhibitors targeting Janus kinases (JAKs), demonstrating its significance in modulating immune responses.
The agrochemical sector also benefits from the applications of this compound. Its structural features make it an effective precursor in synthesizing herbicides and fungicides. Researchers have leveraged the reactivity of the pyridine ring to develop compounds that exhibit potent activity against plant pathogens while maintaining environmental safety. This aligns with the growing demand for sustainable agricultural practices, where innovative chemical solutions are essential.
Beyond pharmaceuticals and agrochemicals, Pyridine, 2-(2-methoxyphenyl)- finds utility in material science. Its ability to form coordination complexes with metals has been utilized in catalysis and as components in advanced materials. For example, metal-organic frameworks (MOFs) incorporating this ligand have shown promise in gas storage and separation technologies. The methoxyphenyl group's aromaticity contributes to stable interactions with metal centers, enhancing the overall performance of these materials.
The synthesis of Pyridine, 2-(2-methoxyphenyl)- typically involves multi-step organic reactions, often starting from readily available precursors such as aniline derivatives or pyridine halides. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and flow chemistry techniques, have been employed to improve yield and purity. These advancements not only streamline the production process but also enable scalable synthesis for industrial applications.
The chemical properties of this compound make it an attractive candidate for further derivatization. Functional groups such as hydroxyl or carboxyl can be introduced to enhance solubility or target specific biological pathways. Such modifications have been explored in drug discovery pipelines, where tailored derivatives exhibit improved pharmacokinetic profiles compared to their parent compound.
In conclusion, Pyridine, 2-(2-methoxyphenyl)- (CAS No. 5957-89-1) is a multifaceted compound with diverse applications across multiple industries. Its unique structural features enable its use as a key intermediate in pharmaceuticals, agrochemicals, and advanced materials. The ongoing research into its derivatives underscores its importance in addressing contemporary challenges in medicine and agriculture. As synthetic methodologies continue to evolve, the potential applications of this compound are expected to expand further.
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